molecular formula C7H7F2N3O B11794927 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

Katalognummer: B11794927
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: FPNKTBBYOBMXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[3,4-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings, and the presence of fluorine atoms at specific positions.

Vorbereitungsmethoden

The synthesis of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrano[3,4-d]pyrimidine ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

    Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine ring, leading to different chemical and biological properties.

    Pyrano[2,3-f]chromene derivatives: These compounds have a chromene ring fused to the pyrano ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical and biological properties .

Eigenschaften

Molekularformel

C7H7F2N3O

Molekulargewicht

187.15 g/mol

IUPAC-Name

5,5-difluoro-6,8-dihydropyrano[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H7F2N3O/c8-7(9)3-13-2-5-4(7)1-11-6(10)12-5/h1H,2-3H2,(H2,10,11,12)

InChI-Schlüssel

FPNKTBBYOBMXQZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NC(=NC=C2C(CO1)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.